molecular formula C10H17NO5 B1403726 4-(Oxetan-3-yl)piperidine oxalate CAS No. 1394319-81-3

4-(Oxetan-3-yl)piperidine oxalate

Cat. No. B1403726
M. Wt: 231.25 g/mol
InChI Key: BZWOBIZSCCITQP-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)piperidine oxalate, also known as 4-OPO, is an organic compound that is widely used in the synthesis of various compounds and materials. It is a white crystalline powder with a melting point of 155-157 °C and a boiling point of 253-255 °C. 4-OPO is a versatile compound, with applications in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.

Scientific Research Applications

Synthesis and Spectral Analysis

  • N-Substituted Derivatives Synthesis: N-substituted derivatives of a similar compound were synthesized, offering insight into the chemical manipulation of such structures for biological activities (Khalid et al., 2016).

Quantum Chemical Studies

  • Corrosion Inhibition Properties: Piperidine derivatives, closely related to 4-(Oxetan-3-yl)piperidine oxalate, have been studied for their adsorption and corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Antiproliferative Agents

  • New Tubulin Inhibitor Chemotype: Research has identified a new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, as tubulin inhibitors, which might be structurally similar or related to 4-(Oxetan-3-yl)piperidine oxalate (Krasavin et al., 2014).

Antibacterial and Antifungal Activity

  • Antimicrobial Activity of Derivatives: Synthesized oxime derivatives of a similar compound demonstrated significant antimicrobial activity, hinting at potential applications in battling bacterial and fungal infections (Mallesha & Mohana, 2014).

Molecular Docking Studies

  • Enzyme Inhibition Screening: A series of derivatives were synthesized and screened for enzyme inhibition, coupled with molecular docking studies to assess binding affinity, which could be applicable to 4-(Oxetan-3-yl)piperidine oxalate (Khalid et al., 2016).

Computational and Structural Analysis

  • X-Ray Diffraction Analysis

    Structural analysis through X-ray diffraction of similar compounds provides insights into their molecular geometry and potential interactions (Doss et al., 2017).

  • Anti-Leukemic Activity

    Certain piperidine derivatives have shown cytotoxic potential against leukemia cell lines, which may be relevant to similar compounds like 4-(Oxetan-3-yl)piperidine oxalate (Guillon et al., 2018).

Bioorganic Chemistry

  • Aminolysis Study: Research into the aminolysis of oxalate esters, involving piperidine, provides insights into the reaction mechanisms and potential applications in bioorganic chemistry (Menger et al., 1975).

Nanosensor Development

  • Fluorescent Nanosensors for Ascorbic Acid: The development of graphitic carbon nitride quantum dots with embedded piperidine derivatives for use as fluorescent nanosensors demonstrates the potential for 4-(Oxetan-3-yl)piperidine oxalate in similar applications (Achadu & Nyokong, 2017).

Bioactivity Studies

  • Synthesis and Bioactivity Analysis: The synthesis and subsequent bioactivity analysis of novel compounds, closely related to 4-(Oxetan-3-yl)piperidine oxalate, provide a framework for understanding its potential biological effects (Si-jia, 2011).

Future Directions

For more detailed information, refer to the relevant papers and technical documents .

properties

IUPAC Name

oxalic acid;4-(oxetan-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H2O4/c1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWOBIZSCCITQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxetan-3-yl)piperidine oxalate

CAS RN

1523606-46-3
Record name Piperidine, 4-(3-oxetanyl)-, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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